Superior Tumor Expression Frequency of Globo-B Heptaose Compared to Globo-H in Clinical Breast Cancer Specimens
Globo-B heptaose (SSEA-3) exhibits a higher frequency of expression than its downstream analog Globo-H in clinical breast cancer specimens. This difference in expression prevalence directly impacts its utility as a broader diagnostic marker and therapeutic target [1].
| Evidence Dimension | Tumor expression frequency in clinical specimens |
|---|---|
| Target Compound Data | 77.5% (percentage of positive breast cancer specimens) |
| Comparator Or Baseline | Globo-H: 61% (percentage of positive breast cancer specimens) |
| Quantified Difference | 16.5% absolute increase in expression frequency for Globo-B heptaose |
| Conditions | Immunohistochemical (IHC) analysis of clinical breast cancer tissue specimens |
Why This Matters
Higher expression frequency in a given cancer type means that a therapeutic or diagnostic targeting Globo-B heptaose will be applicable to a larger patient population than one targeting Globo-H.
- [1] Chuang, P. K., Hsiao, M., Hsu, T. L., Chang, C. F., Wu, C. Y., Chen, Y. J., ... & Wong, C. H. (2019). Signaling pathway of globo-series glycosphingolipids and β1,3-galactosyltransferase V (β3GalT5) in breast cancer. Proceedings of the National Academy of Sciences, 116(9), 3518-3523. View Source
